Lipophilicity Modulation: Quantified LogP Advantage Over Methoxy Analogs
The difluoromethoxy (–OCF₂H) group significantly increases lipophilicity compared to a standard methoxy (–OCH₃) substituent. This is a critical parameter for optimizing membrane permeability and oral bioavailability in drug candidates. For the target compound, 2-bromo-1-(difluoromethoxy)-4-nitrobenzene, the computed XLogP3 is 3.4 [1]. In contrast, the direct non-fluorinated analog, 2-bromo-1-methoxy-4-nitrobenzene (CAS 5197-28-4), exhibits a significantly lower LogP of 2.89 .
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | 2-Bromo-1-methoxy-4-nitrobenzene, LogP = 2.89 |
| Quantified Difference | ΔLogP = +0.51 (approx. 3.2x higher partition) |
| Conditions | Computed by XLogP3 3.0 (PubChem) and ChemSrc LogP calculation |
Why This Matters
A higher LogP value directly correlates with enhanced passive membrane diffusion, a key selection criterion when designing compounds intended for intracellular targets or crossing the blood-brain barrier.
- [1] PubChem. (2025). Compound Summary for CID 13314704: 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene. National Center for Biotechnology Information. View Source
